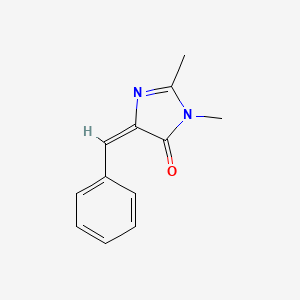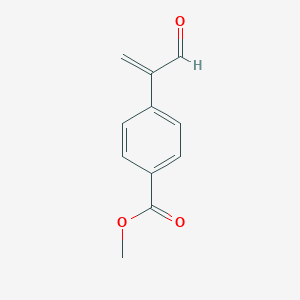
Benzoic acid, 4-(1-formylethenyl)-, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzoic acid, 4-(1-formylethenyl)-, methyl ester: is an organic compound that belongs to the class of benzoic acid derivatives. This compound is characterized by the presence of a benzoic acid core with a 4-(1-formylethenyl) substituent and a methyl ester functional group. It is used in various chemical and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4-(1-formylethenyl)-, methyl ester can be achieved through several synthetic routes. One common method involves the reaction of benzoic acid derivatives with appropriate aldehydes under specific reaction conditions. For instance, the use of catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts can facilitate the reaction . The reaction typically involves reflux conditions in water for about 45 minutes, yielding the desired product with high efficiency .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
化学反应分析
Types of Reactions: Benzoic acid, 4-(1-formylethenyl)-, methyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the formylethenyl and methyl ester functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the formylethenyl group to a carboxylic acid.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the formylethenyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzoic acid core, facilitated by reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed: The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzoic acid derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
Chemistry: In chemistry, benzoic acid, 4-(1-formylethenyl)-, methyl ester is used as a precursor for the synthesis of various heterocyclic compounds.
Biology and Medicine: In biological and medical research, this compound is investigated for its potential therapeutic properties. It has been studied for its antimicrobial, antifungal, and anticancer activities. Researchers are exploring its use in developing new pharmaceuticals and therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other chemical intermediates. Its unique chemical properties make it valuable in various manufacturing processes .
作用机制
The mechanism of action of benzoic acid, 4-(1-formylethenyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The formylethenyl group can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the inhibition of microbial growth, induction of apoptosis in cancer cells, and modulation of inflammatory pathways .
相似化合物的比较
Benzoic acid, 4-formyl-: This compound has a similar structure but lacks the methyl ester group.
Benzoic acid, 4-(1-hydroxyethenyl)-, methyl ester: This compound has a hydroxyl group instead of a formyl group.
Uniqueness: Benzoic acid, 4-(1-formylethenyl)-, methyl ester is unique due to the presence of both the formylethenyl and methyl ester functional groups. These groups confer distinct chemical properties, making it valuable for specific applications in chemistry, biology, and industry .
属性
分子式 |
C11H10O3 |
|---|---|
分子量 |
190.19 g/mol |
IUPAC 名称 |
methyl 4-(3-oxoprop-1-en-2-yl)benzoate |
InChI |
InChI=1S/C11H10O3/c1-8(7-12)9-3-5-10(6-4-9)11(13)14-2/h3-7H,1H2,2H3 |
InChI 键 |
XJVQIJNIKOFVDF-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC=C(C=C1)C(=C)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Pyrazolo[1,5-a]pyridine-4-carbonyl chloride](/img/structure/B15220505.png)

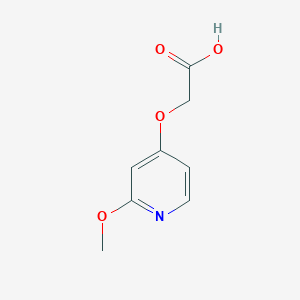
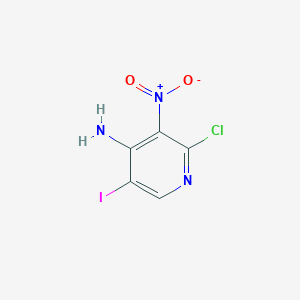

![8,8-Difluoro-5-oxa-2-azaspiro[3.4]octane](/img/structure/B15220527.png)

![3-(Methoxymethyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B15220534.png)
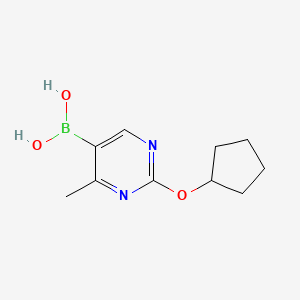
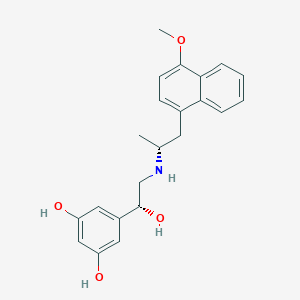
![(1S,5S)-6-Oxa-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B15220555.png)
